molecular formula C28H23F3N4O4S B12391840 ER|A degrader 6

ER|A degrader 6

Cat. No.: B12391840
M. Wt: 568.6 g/mol
InChI Key: KVXXNOUZPPJCEE-CLCZQPDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ER|A degrader 6 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and degradation efficiency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve consistent and efficient production .

Chemical Reactions Analysis

Types of Reactions

ER|A degrader 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

ER|A degrader 6 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the estrogen receptor signaling pathway and its role in various biological processes.

    Biology: Employed in cell-based assays to investigate the effects of estrogen receptor degradation on cell proliferation and survival.

    Medicine: Investigated as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancers, particularly in cases where resistance to other endocrine therapies has developed.

    Industry: Utilized in the development of new SERDs and related compounds for pharmaceutical applications.

Mechanism of Action

ER|A degrader 6 exerts its effects by binding to the estrogen receptor alpha (ERα) and promoting its degradation. This process involves the recruitment of the ubiquitin-proteasome system, which tags the receptor for degradation and subsequently breaks it down. By degrading ERα, this compound effectively inhibits estrogen receptor signaling, leading to reduced cell proliferation and tumor growth in estrogen receptor-positive breast cancers .

Comparison with Similar Compounds

ER|A degrader 6 is unique compared to other similar compounds due to its high potency and selectivity for ERα. Similar compounds include:

This compound stands out due to its oral bioavailability, high potency, and ability to overcome resistance mechanisms seen with other endocrine therapies .

Properties

Molecular Formula

C28H23F3N4O4S

Molecular Weight

568.6 g/mol

IUPAC Name

(1S,2R,4S)-5-(4-hydroxyphenyl)-N-phenyl-6-[4-(1,2,4-triazol-1-yl)phenyl]-N-(2,2,2-trifluoroethyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonamide

InChI

InChI=1S/C28H23F3N4O4S/c29-28(30,31)15-35(21-4-2-1-3-5-21)40(37,38)24-14-23-25(18-8-12-22(36)13-9-18)26(27(24)39-23)19-6-10-20(11-7-19)34-17-32-16-33-34/h1-13,16-17,23-24,27,36H,14-15H2/t23-,24+,27+/m0/s1

InChI Key

KVXXNOUZPPJCEE-CLCZQPDDSA-N

Isomeric SMILES

C1[C@H]([C@@H]2C(=C([C@H]1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6

Canonical SMILES

C1C(C2C(=C(C1O2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)N5C=NC=N5)S(=O)(=O)N(CC(F)(F)F)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.